molecular formula C14H18N2O2S B2677858 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 59801-58-0

4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2677858
CAS No.: 59801-58-0
M. Wt: 278.37
InChI Key: OPGCJTQZZJHDLO-UHFFFAOYSA-N
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Description

Indole derivatives are versatile compounds that are frequently used in the synthesis of various organic compounds . They are known for their diverse pharmacological properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of indole derivatives often involves the reaction between tryptamine and other compounds . A common method for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .


Molecular Structure Analysis

Indole is a heterocyclic compound that contains a benzenoid nucleus. It is aromatic in nature due to the presence of 10 π-electrons .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, they can participate in multicomponent reactions for the synthesis of various heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, they can have different melting points, solubilities, and spectral data .

Scientific Research Applications

Antimicrobial Activity

A study by Ashok et al. (2015) describes the synthesis of novel series of compounds related to indole, including structures derived from 1H-indole-2,3-dione, showcasing high antimicrobial activity against bacterial (Staphylococcus aureus and Escherichia coli) and fungal strains (Aspergillus niger and Candida metapsilosis). This research highlights the compound's potential in developing new antimicrobial agents Ashok, D., Ganesh, A., Lakshmi, B., & Ravi, S. (2015). Russian Journal of General Chemistry.

Anticancer Potential

The anticancer potential of related compounds was evaluated in a study by Abdel‐Aziz et al. (2013), where chromene-based hydrazones displayed significant activity against HT-29 colon cancer cell lines and moderate activity against leukemia K562 cell lines. Compound 10f was notably effective toward HT-29 colon cancer cells, indicating the relevance of indole derivatives in cancer research Abdel‐Aziz, H., Elsaman, T., Al‐Dhfyan, A., Attia, M., Al-rashood, K., & Al-Obaid, A. M. (2013). European Journal of Medicinal Chemistry.

Synthesis and Characterization

The synthesis and characterization of compounds derived from indole structures have been extensively studied, as demonstrated by Liu et al. (2013), who synthesized a new β-diketone ligand based on indole derivatives. This study provides insights into the structural and photoluminescent properties of the synthesized europium (III) complex, showing its potential in light-emitting diode (LED) applications Liu, S.-G., Su, W., Pan, R., Zhou, X.-p., Wen, X.-L., Chen, Y.-Z., Wang, S., & Shi, X.-B. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Organic Synthesis

In the realm of organic synthesis, the compound's derivatives have been explored for their reactivity and potential applications in synthesizing novel organic molecules. For instance, the synthesis of activated cyclopropanes and their application in constructing spirocyclopropanes showcases the compound's utility in developing new synthetic methodologies Ghorbani‐Vaghei, R., & Maghbooli, Y. (2016). Synthesis.

Electronic and Photovoltaic Applications

The compound and its derivatives have also found applications in the development of materials for electronic and photovoltaic applications, as evidenced by Hu et al. (2015), who synthesized a novel n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, demonstrating its effectiveness as an electron transport layer in polymer solar cells Hu, L., Wu, F., Li, C., Hu, A., Hu, X., Zhang, Y., Chen, L., & Chen, Y. (2015). Macromolecules.

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their structure and the specific biological target. For instance, some indole-based compounds can inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

Safety and Hazards

The safety and hazards of indole derivatives can also vary. Some may be harmful if inhaled, ingested, or come into contact with skin . Always handle these compounds with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They could serve as leads for further optimization to develop potential antimicrobial agents .

Properties

IUPAC Name

4-[2-(1H-indol-3-yl)ethyl]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c17-19(18)9-7-16(8-10-19)6-5-12-11-15-14-4-2-1-3-13(12)14/h1-4,11,15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGCJTQZZJHDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333143
Record name 4-[2-(1H-indol-3-yl)ethyl]-1,4-thiazinane 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820090
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59801-58-0
Record name 4-[2-(1H-indol-3-yl)ethyl]-1,4-thiazinane 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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